molecular formula C14H20O4 B11862027 (1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate

(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate

Cat. No.: B11862027
M. Wt: 252.31 g/mol
InChI Key: IJJBOFUSNCAQQK-VOZVASTJSA-N
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Description

rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate typically involves multiple steps, starting from adamantane derivatives. The key steps include:

    Formation of the spiro[adamantane-2,2’-[1,3]dioxolane] core: This is achieved through a reaction between adamantane and a suitable dioxolane precursor under acidic conditions.

    Introduction of the carboxylate group: This step involves the esterification of the intermediate with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides.

Scientific Research Applications

rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological targets, potentially leading to novel therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This makes it particularly useful in applications requiring robust and stable compounds.

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

methyl (3'S,5'R)-spiro[1,3-dioxolane-2,4'-adamantane]-1'-carboxylate

InChI

InChI=1S/C14H20O4/c1-16-12(15)13-6-9-4-10(7-13)14(11(5-9)8-13)17-2-3-18-14/h9-11H,2-8H2,1H3/t9?,10-,11+,13?

InChI Key

IJJBOFUSNCAQQK-VOZVASTJSA-N

Isomeric SMILES

COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C34OCCO4

Canonical SMILES

COC(=O)C12CC3CC(C1)C4(C(C3)C2)OCCO4

Origin of Product

United States

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